![molecular formula C13H13F3N2O5 B2748885 7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551115-41-2](/img/structure/B2748885.png)
7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a spiro compound, which means it has two rings sharing a single atom. The structure includes a benzoxazine ring and an azetidine ring. Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Azetidines are four-membered rings containing nitrogen. The compound also includes a methoxy group (OCH3) and a trifluoroacetic acid group (CF3COOH).
Applications De Recherche Scientifique
Cell Signaling Studies
EN300-7432664: has been identified as a small molecule enhancer of rapamycin (SMER), which can be used in cell signaling studies . It acts as a specific inhibitor of Ubiquitin E3 ligase, a protein that plays a crucial role in tagging faulty or damaged proteins for degradation. By inhibiting this ligase, EN300-7432664 can help in understanding the regulation of protein turnover in cells, which is vital for maintaining cellular homeostasis.
Inhibition of SCF Met30
The compound has shown potential in blocking the ubiquitination of Met4 by inhibiting SCF Met30 . This inhibition leads to the activation of the Met4-containing transcription complex, resulting in cell cycle arrest and reduced cell proliferation. This application is particularly relevant in cancer research where controlling cell proliferation is a primary goal.
Activation of MET Genes
Through its action on the SCF Met30 complex, EN300-7432664 can induce the expression of MET genes . These genes are involved in various cellular processes, including growth, survival, and repair. Understanding how MET gene expression is controlled can provide insights into developmental biology and disease progression.
Ultra-High Vacuum (UHV) Technology
While not directly related to the compound , UHV technology is essential in many scientific research applications, including material sciences and high-energy physics . EN300-7432664 could potentially be used in the development of new materials or coatings that require UHV conditions during their synthesis or characterization.
Advanced Materials Development
The ability to analyze and characterize material properties at the atomic and molecular level is crucial for advanced materials development . Compounds like EN300-7432664 could be used to modify surface properties or create new materials with unique characteristics, such as drag reduction or anti-icing capabilities.
Nanotechnology
EN300-7432664 may find applications in nanotechnology, where its properties could be utilized to manipulate materials at the nanoscale . This could lead to innovations in various fields, including chemistry, biomedicine, and mechanics.
Analytical Instrument Manufacturing
The compound’s unique properties might be leveraged in the manufacturing of analytical instruments . These instruments require precise and reliable components that can operate under specific conditions, and EN300-7432664 could contribute to the development of such components.
Optical Coatings
In the field of optics, EN300-7432664 could be used to develop new types of optical coatings . These coatings are essential for enhancing the performance of lenses and mirrors used in telescopes, cameras, and other optical devices.
Propriétés
IUPAC Name |
7-methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.C2HF3O2/c1-15-7-2-3-8-9(4-7)13-10(14)16-11(8)5-12-6-11;3-2(4,5)1(6)7/h2-4,12H,5-6H2,1H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDSMIQZDHMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CNC3)OC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

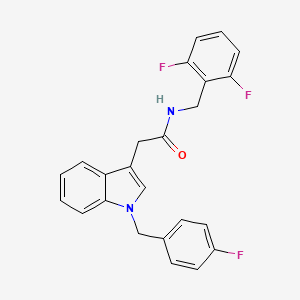

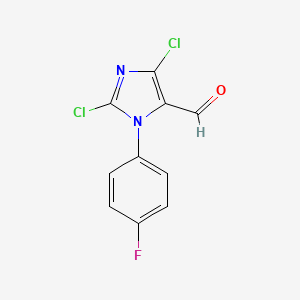
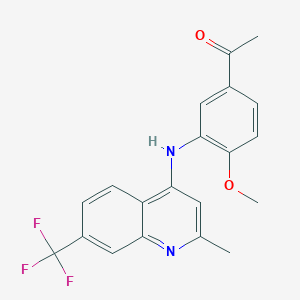
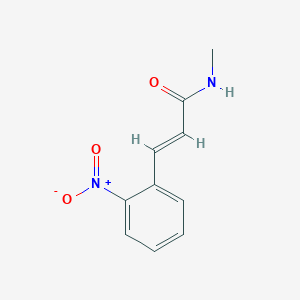
![2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2748812.png)
![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
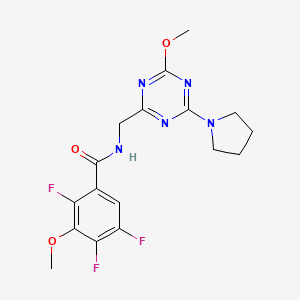
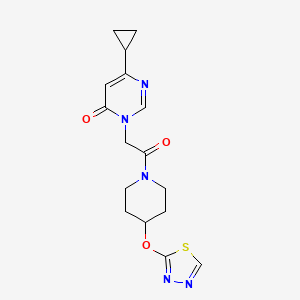
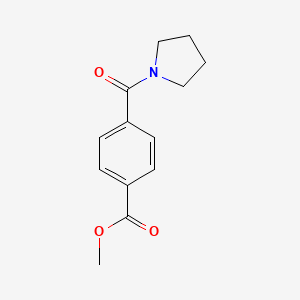
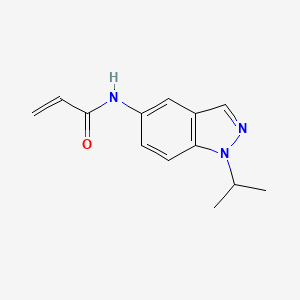
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)